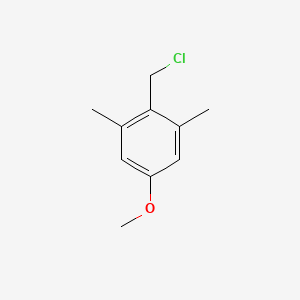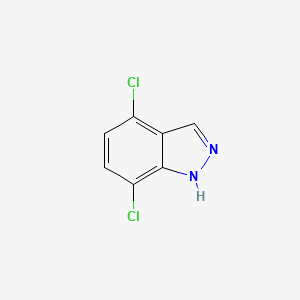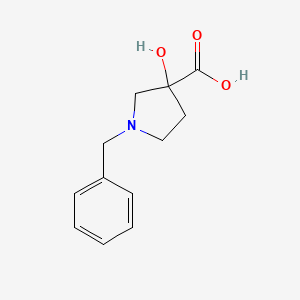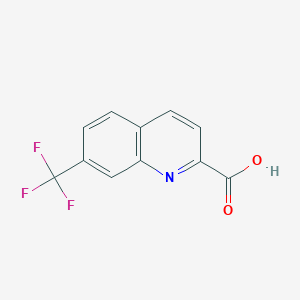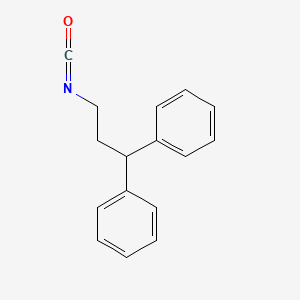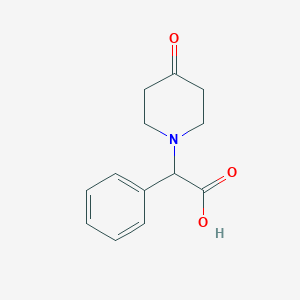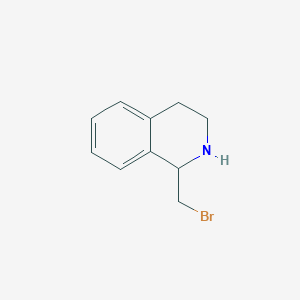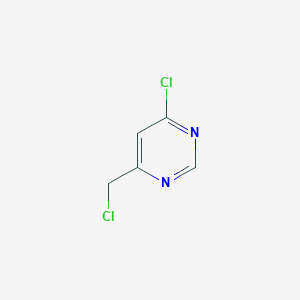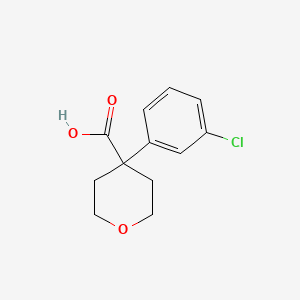
グリセリルトリ(ステアレート-1-13C)
説明
科学的研究の応用
Glyceryl tri(stearate-1-13C) is widely used in scientific research for:
Lipid Metabolism Studies: The isotopic labeling allows for tracing the metabolic pathways of lipids in biological systems.
Nutritional Studies: Used to study the digestion and absorption of triglycerides in the human body.
Pharmaceutical Research: Helps in understanding the pharmacokinetics and pharmacodynamics of lipid-based drug delivery systems.
Industrial Applications: Used in the development of cosmetics and food products to study the behavior of triglycerides under various conditions.
作用機序
Target of Action
Glyceryl tri(stearate-1-13C) is a variant of glyceryl tristearate, a type of triglyceride. Triglycerides are the main constituents of body fat in humans and other animals, as well as vegetable fat . They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver . The primary targets of glyceryl tri(stearate-1-13C) are therefore likely to be similar to those of other triglycerides.
Mode of Action
Triglycerides in general are known to be broken down or hydrolyzed by pancreatic lipase into two fatty acids and a monoacylglycerol molecule, which are then absorbed in the gastrointestinal tract .
Biochemical Pathways
Once absorbed, these molecules can be reassembled into triglycerides and incorporated into chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other parts of the body . The fatty acids can also be metabolized for energy, stored in adipose tissue, or used for other biological functions .
Pharmacokinetics
The pharmacokinetics of glyceryl tri(stearate-1-13C) are likely to be similar to those of other triglycerides. After ingestion, triglycerides are emulsified by bile salts, hydrolyzed by pancreatic lipase, and absorbed in the intestines . They are then transported through the lymphatic system and bloodstream to various tissues throughout the body .
Result of Action
The result of the action of glyceryl tri(stearate-1-13C) would be the provision of fatty acids and glycerol for energy production, storage in adipose tissue, or use in other biological functions .
Action Environment
The action of glyceryl tri(stearate-1-13C), like other triglycerides, can be influenced by various environmental factors. For example, the presence and concentration of pancreatic lipase and bile salts can affect the rate of triglyceride hydrolysis . Additionally, factors such as diet, exercise, and overall health status can influence how triglycerides are metabolized and used in the body .
生化学分析
Biochemical Properties
Glyceryl tri(stearate-1-13C) plays a significant role in biochemical reactions involving lipids. It interacts with various enzymes, including lipases and esterases, which catalyze the hydrolysis of triglycerides into glycerol and free fatty acids. These interactions are crucial for understanding lipid digestion, absorption, and metabolism. Additionally, Glyceryl tri(stearate-1-13C) can interact with proteins involved in lipid transport and storage, such as apolipoproteins and lipid-binding proteins, facilitating the study of lipid dynamics in biological systems .
Cellular Effects
Glyceryl tri(stearate-1-13C) influences various cellular processes, including lipid metabolism, energy storage, and membrane structure. In adipocytes, it is involved in the formation and breakdown of lipid droplets, which are essential for energy storage and release. The compound also affects cell signaling pathways related to lipid metabolism, such as the activation of peroxisome proliferator-activated receptors (PPARs) and the regulation of gene expression involved in lipid homeostasis. Furthermore, Glyceryl tri(stearate-1-13C) can impact cellular metabolism by providing fatty acids for β-oxidation, a key process in energy production .
Molecular Mechanism
At the molecular level, Glyceryl tri(stearate-1-13C) exerts its effects through interactions with enzymes and other biomolecules. The hydrolysis of Glyceryl tri(stearate-1-13C) by lipases releases stearic acid, which can be further metabolized or incorporated into cellular membranes. The labeled carbon-13 allows for detailed studies of these metabolic pathways using NMR spectroscopy. Additionally, Glyceryl tri(stearate-1-13C) can modulate enzyme activity by acting as a substrate or inhibitor, influencing the overall metabolic flux and gene expression patterns in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glyceryl tri(stearate-1-13C) can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that Glyceryl tri(stearate-1-13C) can have sustained effects on cellular function, including alterations in lipid metabolism and energy homeostasis. These temporal effects are essential for understanding the long-term impact of lipid-based interventions in biological systems .
Dosage Effects in Animal Models
The effects of Glyceryl tri(stearate-1-13C) in animal models vary with different dosages. At low doses, the compound can enhance lipid metabolism and energy production without adverse effects. At high doses, Glyceryl tri(stearate-1-13C) may cause toxicity or adverse effects, such as lipid accumulation and metabolic imbalances. These dosage-dependent effects are critical for determining the safe and effective use of Glyceryl tri(stearate-1-13C) in research and potential therapeutic applications .
Metabolic Pathways
Glyceryl tri(stearate-1-13C) is involved in several metabolic pathways, including the synthesis and breakdown of triglycerides. The compound is hydrolyzed by lipases to release stearic acid, which can enter the β-oxidation pathway for energy production or be re-esterified into triglycerides for storage. Additionally, Glyceryl tri(stearate-1-13C) can interact with enzymes involved in lipid synthesis, such as acyl-CoA synthetase and glycerol-3-phosphate acyltransferase, influencing the overall metabolic flux and lipid homeostasis .
Transport and Distribution
Within cells and tissues, Glyceryl tri(stearate-1-13C) is transported and distributed by lipid transport proteins and lipoproteins. These transporters facilitate the movement of Glyceryl tri(stearate-1-13C) to various cellular compartments, including lipid droplets, membranes, and mitochondria. The distribution of Glyceryl tri(stearate-1-13C) is essential for its role in lipid metabolism and energy production, as well as its impact on cellular function and signaling .
Subcellular Localization
Glyceryl tri(stearate-1-13C) is localized in specific subcellular compartments, such as lipid droplets, endoplasmic reticulum, and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide the compound to its functional sites. The subcellular localization of Glyceryl tri(stearate-1-13C) is crucial for its activity and function, as it allows for precise regulation of lipid metabolism and energy homeostasis within cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glyceryl tri(stearate-1-13C) involves the esterification of glycerol with stearic acid that is isotopically labeled with carbon-13 at the carboxyl position. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure product .
Industrial Production Methods
Industrial production of glyceryl tri(stearate-1-13C) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation and large-scale chromatography to achieve the desired purity and isotopic enrichment .
化学反応の分析
Types of Reactions
Glyceryl tri(stearate-1-13C) can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized to produce shorter-chain fatty acids and other oxidation products.
Reduction: The ester bonds can be reduced to yield alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Major Products Formed
Hydrolysis: Glycerol and stearic acid.
Oxidation: Shorter-chain fatty acids and aldehydes.
Reduction: Alcohols corresponding to the fatty acid chains.
類似化合物との比較
Similar Compounds
Glyceryl tri(oleate-1-13C): Similar structure but with oleic acid instead of stearic acid.
Glyceryl tri(palmitate-1-13C): Contains palmitic acid instead of stearic acid.
Glyceryl tri(myristate-1-13C): Contains myristic acid instead of stearic acid.
Uniqueness
Glyceryl tri(stearate-1-13C) is unique due to its specific isotopic labeling at the carboxyl carbon of stearic acid. This allows for precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research .
特性
IUPAC Name |
2,3-di((113C)octadecanoyloxy)propyl (113C)octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i55+1,56+1,57+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXMTOCNZCJGO-FIXLHGMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584042 | |
| Record name | Propane-1,2,3-triyl tri(1-~13~C)octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
894.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-84-9 | |
| Record name | Propane-1,2,3-triyl tri(1-~13~C)octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


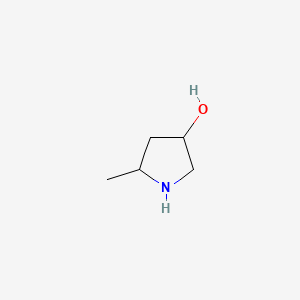
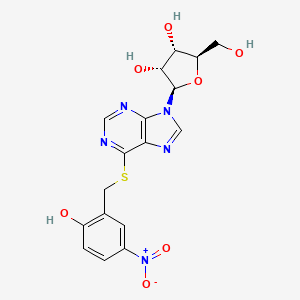
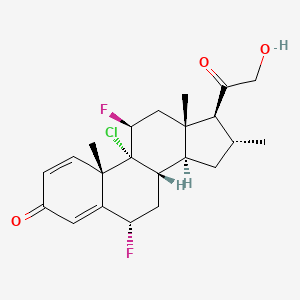
![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1603552.png)
